N-(3-Amino-4-methylphenyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-12(9-14(10)16)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOGQGLGNVKJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Amine Precursor
The amine moiety, 3-amino-4-methylphenyl, is typically prepared via reduction of a corresponding nitro compound or direct amination of substituted benzene derivatives. While specific details for the methyl-substituted amine are less frequently detailed, analogous methods for related compounds such as 3-amino-4-methoxyl benzanilide provide insight into the approach:
- Nitration and Acylation: Starting from 3-nitro-4-substituted benzoic acids, acylation with aniline or substituted anilines forms nitro-substituted benzanilides.
- Etherification: Conversion of halogenated benzanilides to methoxy derivatives via nucleophilic substitution using sodium methoxide or potassium hydroxide in methanol under reflux.
- Reduction: Catalytic hydrogenation (Raney nickel, hydrazine hydrate with ferrous salts, or iron powder with hydrochloric acid) reduces the nitro group to the amino group, yielding the desired amine-substituted benzanilide.
These steps are conducted in large-scale reactors (e.g., 1000 L vessels) with controlled temperature (typically 55–105 °C) and reaction times (several hours) to optimize yield and purity.
Selective Acylation to Form N-(3-Amino-4-methylphenyl)-3-methoxybenzamide
The key step in synthesizing this compound is the selective acylation of the 3-amino-4-methylphenyl group with a 3-methoxybenzoyl derivative. Common methods include:
- Reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride: This method involves reacting the diamine with benzoic anhydride under controlled conditions to form the benzamide linkage.
- Use of coupling reagents: Dicyclohexylcarbodiimide (DCC) or similar carbodiimides facilitate the formation of the amide bond by activating the carboxylic acid derivative.
- Solvent and temperature control: Reactions are typically performed in solvents such as dichloromethane or toluene, with temperatures ranging from ambient to reflux conditions to maximize conversion.
Representative Preparation Method (Adapted from Related Benzanilide Syntheses)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Acylation | 3-amino-4-methylphenylamine + 3-methoxybenzoyl chloride or benzoic anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Formation of this compound via nucleophilic acyl substitution | High yield (>85%), purity >98% after purification |
| 2. Purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) | Removal of impurities and isolation of pure compound | Final purity >99% |
| 3. Drying | Vacuum drying at moderate temperature (40–60 °C) | Obtaining dry, stable solid | Stable solid with melting point consistent with literature |
Detailed Research Findings and Data
While direct literature on this compound preparation is limited, analogous compounds such as 3-amino-4-methoxyl benzanilide have been extensively studied, providing valuable insights:
- Reaction Yields: Multi-step syntheses involving nitration, acylation, etherification, and reduction typically achieve overall yields between 67% and 95%, depending on catalyst and conditions.
- Catalysts: Raney nickel and hydrazine hydrate with ferrous salts are effective for nitro group reduction, with Raney nickel hydrogenation offering cleaner reactions and higher yields.
- Reaction Times: Acylation and etherification steps require 6–8 hours under reflux; reduction steps vary from 1 to 6 hours depending on catalyst and temperature.
- Purity: Final products consistently show purities above 98%, confirmed by melting point and chromatographic analysis.
Summary Table of Preparation Parameters (Based on Related Benzanilide Syntheses)
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Acylation | 3-amino-4-methylphenylamine + 3-methoxybenzoyl chloride | DCM, toluene | 0–25 | 2–4 | None or base | 85–90 | >98 | Controlled addition to avoid over-acylation |
| Etherification (if needed) | 3-nitro-4-chlorobenzoyl aniline + NaOMe or KOH | Methanol | Reflux (65–80) | 6–8 | None | 90–95 | >99 | Substitution of halogen by methoxy |
| Reduction | Nitro compound + Raney Ni or Fe/HCl or hydrazine hydrate | Methanol, water | 55–105 | 1–6 | Raney Ni or Fe powder | 80–95 | >99 | Hydrogenation or chemical reduction |
| Purification | Recrystallization solvents | Ethanol, EtOAc | Ambient to reflux | 1–3 | None | - | >99 | Final isolation |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-methylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include benzoic anhydride, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-methylphenyl)-3-methoxybenzamide is recognized for its potential as a pharmacological agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's role in cancer therapy. For instance, derivatives of benzamide have been shown to inhibit specific enzymes involved in cancer cell proliferation. A study demonstrated that certain phenylamino quinazolinone derivatives, closely related to this compound, exhibited significant inhibition of tyrosinase, an enzyme linked to melanoma progression .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of tyrosinase |
| Compound 9h (related) | 22.90 | Tyrosinase inhibition |
| Compound 9t (related) | 17.02 | Enhanced enzyme binding |
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
Tyrosinase Inhibition
Tyrosinase is crucial in melanin biosynthesis and is a target for skin-related disorders. Studies indicate that modifications to the benzamide structure can significantly enhance its inhibitory activity against tyrosinase. Compounds with meta-substituents, such as methyl groups, showed improved hydrophobic interactions with the enzyme, leading to higher inhibition rates .
Table 2: Tyrosinase Inhibition Potency
| Compound | % Inhibition at 40 µM | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 9h | 41.60 | TBD |
| Compound 9t | 48.26 | TBD |
Synthesis and Environmental Considerations
The synthesis of this compound has been optimized to minimize environmental impact. Traditional methods often produced significant waste; however, newer approaches utilize one-pot reactions that enhance yield while reducing waste generation .
Green Chemistry Approaches
Innovative synthetic routes have been developed that leverage environmentally friendly solvents and reagents, improving the overall sustainability of the production process .
Table 3: Synthesis Methods Comparison
| Method | Yield (%) | Environmental Impact |
|---|---|---|
| Traditional Synthesis | ~70 | High waste generation |
| One-Pot Synthesis | ~95 | Low waste generation |
Future Directions and Case Studies
The future applications of this compound lie in its potential as a lead compound for new drugs targeting cancer and other diseases. Ongoing research focuses on optimizing its pharmacokinetic properties and exploring its effects on different biological targets.
Case Study: Development of Novel PROTACs
A recent study explored the incorporation of benzamide derivatives into proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins involved in disease processes. The findings suggest that modifications to the benzamide structure can enhance binding affinity and selectivity towards target proteins such as BRD4 and HDAC6 .
Table 4: PROTAC Development Outcomes
| Compound | Target Protein | Binding Affinity (Kd) |
|---|---|---|
| This compound | BRD4 | TBD |
| Compound 11b | HDAC6 | TBD |
Mechanism of Action
The mechanism of action of N-(3-Amino-4-methylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects . Detailed studies on the compound’s mechanism of action help in understanding its therapeutic potential and optimizing its use in drug development .
Comparison with Similar Compounds
Notes
- Structural analogs demonstrate that 3-methoxybenzamide derivatives are a versatile scaffold for targeting diverse pathways, from ion channel modulation to CNS receptor antagonism .
- Contradictions in applications (e.g., CFTR vs. dopamine targeting) emphasize the importance of substituent-driven target specificity .
Biological Activity
N-(3-Amino-4-methylphenyl)-3-methoxybenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and research findings.
Chemical Structure and Properties
This compound features a benzamide structure with an amino group and a methoxy substituent, contributing to its reactivity and biological interactions. The compound can be represented as follows:
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound is known to modulate the activity of various proteins and enzymes, which can lead to significant biological outcomes.
- Antiviral Activity : Research indicates that derivatives of N-phenylbenzamide exhibit broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication by deaminating cytidine residues in viral RNA .
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, benzamide derivatives have shown potential as inhibitors of RET kinase, which is implicated in various cancers .
Antiviral Studies
In vitro studies have demonstrated that this compound can inhibit HBV replication effectively. The compound was tested in HepG2.2.15 cells, showing a significant increase in A3G levels, which correlated with reduced HBV DNA replication .
Anticancer Activity
A study investigating the effects of benzamide derivatives on cancer cell lines revealed that certain modifications to the benzamide structure enhanced cytotoxicity against specific cancer types. For example, compounds with methoxy groups showed improved selectivity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1.2 µM to 5.3 µM .
Case Studies
- Hepatitis B Virus Inhibition : A study evaluated the anti-HBV activity of a related compound, IMB-0523, which shares structural similarities with this compound. Results indicated that IMB-0523 significantly reduced HBV replication in both in vitro and in vivo models, demonstrating the potential for developing effective antiviral agents from this class of compounds .
- Cancer Cell Proliferation : In another investigation, various benzamide derivatives were assessed for their ability to inhibit cell proliferation in different cancer cell lines. The results indicated that structural modifications could lead to enhanced activity against specific targets, suggesting a pathway for optimizing therapeutic agents .
Data Tables
| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HBV | Not specified | Increases A3G levels |
| IMB-0523 | HBV | Not specified | Inhibits HBV replication via A3G |
| Benzamide Derivative | MCF-7 (Breast Cancer) | 1.2 - 5.3 | Induces apoptosis and inhibits proliferation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(3-Amino-4-methylphenyl)-3-methoxybenzamide, and how do reaction parameters influence efficiency?
- Methodological Answer : The compound can be synthesized via acylation of 3-amino-4-methylaniline with 3-methoxybenzoyl chloride. Key steps include:
- Amine Protection : Protect the amino group (e.g., using Boc or acetyl groups) to prevent side reactions during acylation .
- Coupling Conditions : Use a base (e.g., sodium carbonate) in anhydrous dichloromethane or THF to facilitate nucleophilic acyl substitution. Monitor reaction progress via TLC or LCMS .
- Work-Up : Quench excess acyl chloride with aqueous NaHCO₃, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise stoichiometry and temperature control (typically 0–25°C) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC experiments. The methoxy group (~δ 3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic. Confirm amide bond formation via carbonyl resonance (~δ 165–170 ppm in ¹³C NMR) .
- LCMS/HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Use ESI+ mode for ionization, ensuring purity >95% .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Assessment : Conduct a pre-experiment risk analysis, focusing on mutagenicity (similar anomeric amides show Ames test positivity) and decomposition risks (e.g., DSC to assess thermal stability) .
- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact with the amine intermediate, which may cause sensitization .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates.
- Catalysis : Explore DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate acylation .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust reagent addition rates .
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) for recrystallization to achieve >99% purity .
Q. What strategies resolve contradictions in toxicity data between structural analogs and Ames testing results?
- Methodological Answer :
- Comparative SAR Analysis : Compare mutagenicity of this compound with analogs (e.g., substituting methoxy with nitro groups). Use computational tools (e.g., Derek Nexus) to predict toxicity .
- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify mutagenic metabolites via LC-HRMS .
- Dose-Response Studies : Conduct tiered Ames testing (OECD 471 guidelines) at varying concentrations to establish NOAEL (No Observed Adverse Effect Level) .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with binding pockets for methoxybenzamide motifs (e.g., kinase inhibitors, GPCRs). Use molecular docking (AutoDock Vina) for virtual screening .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cellular Uptake : Use HPLC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .
- In Vivo Models : For CNS penetration studies, administer the compound to rodents and measure brain/plasma ratios via LCMS .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR spectra due to tautomerism or rotameric forms?
- Methodological Answer :
- Variable Temperature NMR : Acquire spectra at 25°C and 60°C to coalesce split peaks caused by slow amide bond rotation .
- 2D NOESY : Identify spatial proximity between aromatic protons and the methoxy group to confirm substituent positions .
Q. What computational methods validate the electronic effects of the 3-methoxy group on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model HOMO/LUMO orbitals and assess electron-donating effects of the methoxy group on amide bond stability .
- MD Simulations : Simulate solvation dynamics in explicit water to predict solubility and aggregation tendencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
